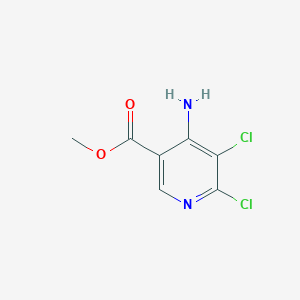

Methyl 4-amino-5,6-dichloronicotinate

CAS No.:

Cat. No.: VC16230658

Molecular Formula: C7H6Cl2N2O2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2N2O2 |

|---|---|

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | methyl 4-amino-5,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11) |

| Standard InChI Key | JQRPJRYHOJVGOE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C(=C1N)Cl)Cl |

Introduction

Structural Analysis and Nomenclature

The compound’s name suggests a pyridine ring substituted with:

-

Amino group (-NH₂) at position 4

-

Chloro groups (-Cl) at positions 5 and 6

-

Methyl ester (-COOCH₃) at position 3

Comparative Structural Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Substituent Positions |

|---|---|---|---|---|

| Methyl 4-amino-5,6-dichloro | Not found | C₇H₆Cl₂N₂O₂ | 221.04 (theor.) | 4-NH₂, 5-Cl, 6-Cl, 3-COOCH₃ |

| Methyl 2-amino-4,6-dichloro | 1044872-40-3 | C₇H₆Cl₂N₂O₂ | 221.041 | 2-NH₂, 4-Cl, 6-Cl, 3-COOCH₃ |

| Methyl 4,6-dichloro | 65973-52-6 | C₇H₅Cl₂NO₂ | 206.03 | 4-Cl, 6-Cl, 3-COOCH₃ |

Synthetic Pathways

Chlorination and Amination Strategies

The synthesis of polychlorinated nicotinate esters typically involves:

-

Directed chlorination of pyridine precursors using POCl₃ or PCl₅ .

-

Selective amination via nucleophilic substitution, often requiring protective groups to avoid over-reaction .

For methyl 2-amino-4,6-dichloronicotinate, Japan Tobacco Inc. patented a route starting from dihydroxynicotinic acid, proceeding through chlorination and esterification :

Challenges in Positional Isomerism

Introducing an amino group at position 4 (meta to ester) may require:

-

Regioselective catalysts to direct substitution

-

Protection/deprotection steps to prevent side reactions at adjacent chlorine atoms

Physicochemical Properties (Extrapolated)

Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume